Neuropeptide Y was first isolated from porcine brain tissue in 1982 by Tatemoto. It is produced in various tissues including the brain, pancreas, and gastrointestinal tract, with significant concentrations found in enteric neurons and primary afferent neurons . The gene encoding neuropeptide Y is located on chromosome 7p15.3 in humans and has been conserved across various species, indicating its evolutionary importance .
(Pro34)-Neuropeptide Y is classified under neuropeptides, specifically as a member of the neuropeptide Y family. It interacts with several G-protein coupled receptors, notably the Y1, Y2, Y4, and Y5 receptor subtypes . This classification highlights its role in neurotransmission and neuroendocrine signaling.
The synthesis of (Pro34)-Neuropeptide Y can be achieved through several methods:
The synthesis typically involves protecting group strategies to prevent unwanted reactions during coupling steps. For instance, Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups are commonly used to protect amino groups. The final product undergoes deprotection and purification via high-performance liquid chromatography (HPLC) to ensure high purity and yield.
(Pro34)-Neuropeptide Y can undergo various biochemical reactions:
The binding affinity of (Pro34)-Neuropeptide Y to its receptors can be assessed using radiolabeled binding assays or surface plasmon resonance techniques to measure kinetic parameters such as association and dissociation rates.
(Pro34)-Neuropeptide Y exerts its effects primarily through binding to neuropeptide Y receptors located throughout the central nervous system and peripheral tissues. Upon binding:
Research indicates that different receptor subtypes exhibit varying affinities for (Pro34)-Neuropeptide Y, influencing its biological effects depending on tissue distribution and receptor availability .
Relevant data from studies indicate that modifications like Pro34 may enhance stability against enzymatic degradation compared to unmodified forms .
(Pro34)-Neuropeptide Y has several applications in scientific research:
Neuropeptide Y (NPY), a 36-amino-acid peptide with a C-terminal amidation, is one of the most evolutionarily conserved neuropeptides across mammals. Its primary structure—characterized by a polyproline helix (residues 1–8) and an α-helical segment (residues 15–31)—remains highly conserved in porcine, murine, and human variants. This structural stability underpins NPY’s critical roles in regulating physiological processes such as energy homeostasis, vascular tone, stress responses, and circadian rhythms [3] [5]. NPY operates through G protein-coupled receptors (GPCRs), primarily coupling to Gi/o proteins to inhibit cAMP production. Its widespread distribution in the central and peripheral nervous systems highlights its functional versatility: in vascular smooth muscle, NPY induces vasoconstriction; in the hypothalamus, it modulates appetite; and in sympathetic nerves, it fine-tunes neurotransmitter release [1] [10]. The peptide’s evolutionary persistence underscores its non-redundant role in mammalian physiology, particularly in stress adaptation and metabolic conservation.
(Pro34)-NPY (porcine) is a synthetically engineered analog in which the native residue at position 34 (Arg) is replaced by Pro. This single substitution confers selective agonism for the Y1 receptor (Y1R) subtype while diminishing activity at Y2 receptors (Y2R). The structural basis for this selectivity was elucidated through cryo-electron microscopy (cryo-EM) studies of NPY receptor complexes [1] [3]:
Table 1: Pharmacological Profile of (Pro34)-NPY vs. Native NPY
Parameter | NPY | (Pro34)-NPY | Experimental System |
---|---|---|---|
Y1R Binding (Ki, nM) | 0.9 | 1.2 | HEK293 cells [1] [7] |
Y2R Binding (Ki, nM) | 1.5 | >500 | Radioligand assays [1] |
Y1R Functional Potency (EC50, nM) | 3.1 | 4.0 | cAMP inhibition [1] |
Y2R Functional Potency (EC50, nM) | 2.8 | >1000 | cAMP inhibition [1] |
This analog’s selectivity enables precise dissection of Y1R-mediated physiology, such as postsynaptic vasoconstriction and adipogenesis, without confounding Y2R-dependent effects (e.g., presynaptic neurotransmitter inhibition) [6] [10].
The double-modified analog [Leu31,Pro34]-NPY further refines Y1R selectivity by addressing limitations of (Pro34)-NPY. Rational design strategies were informed by alanine-scanning mutagenesis and structural dynamics:
Table 2: Impact of [Leu31,Pro34] Substitutions on Biophysical Parameters
Parameter | (Pro34)-NPY | [Leu31,Pro34]-NPY |
---|---|---|
Y1R Selectivity (Y2R/Y1R Ki ratio) | 416:1 | >5000:1 |
Proteolytic Half-life (t½, min) | 18 | 32 |
α-Helicity (CD spectroscopy, %) | 58 | 62 |
Functionally, [Leu31,Pro34]-NPY acts as a pure postjunctional agonist: it potently elevates blood pressure in rats (Y1R-mediated) but fails to inhibit cardiac vagal action (a Y2R-dependent presynaptic effect) [6] [7]. This precision makes it invaluable for in vivo studies of Y1R signaling in obesity, angiogenesis, and cancer progression [8] [10].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: